molecular formula C9H10BrFO B3226254 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol CAS No. 1252572-07-8

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol

Cat. No.: B3226254
CAS No.: 1252572-07-8
M. Wt: 233.08 g/mol
InChI Key: MBQKCFJCSQFOAM-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alcohols in Synthetic Chemistry

Aryl-substituted alcohols are crucial building blocks in the synthesis of a wide range of organic compounds. Their hydroxyl group can be easily converted into other functional groups, and they can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These alcohols are precursors to valuable products such as pharmaceuticals, agrochemicals, and specialty polymers. The ability to introduce specific substituents onto the aryl ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties.

Overview of Halogenated and Alkyl-Substituted Phenyl Derivatives in Advanced Organic Synthesis

The presence of halogen and alkyl groups on a phenyl ring significantly influences its reactivity and potential applications. Halogen atoms, such as the bromine and fluorine in the target molecule, are versatile functional groups. sigmaaldrich.com They can act as leaving groups in nucleophilic substitution reactions and are key participants in transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. fishersci.com The fluorine atom, in particular, can impart unique properties to a molecule, including increased metabolic stability and altered acidity.

Alkyl groups, like the methyl group in 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol, also play a crucial role. They can influence the steric and electronic properties of the molecule, affecting its reactivity and how it interacts with biological targets. The strategic placement of halogen and alkyl substituents on a phenyl ring is a common strategy in drug design and the development of new functional materials. google.com

Structural Features and Chiral Implications of this compound

The structure of this compound is characterized by a stereogenic center at the carbon atom bearing the hydroxyl group. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of the substituents around this chiral center can have a profound impact on the molecule's biological activity. In many cases, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even cause unwanted side effects.

The synthesis of this compound would likely involve the reduction of the corresponding ketone, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone. This reduction can be achieved using various reagents, and the choice of reagent and reaction conditions can determine whether a racemic mixture (an equal mixture of both enantiomers) or an enantiomerically enriched product is obtained. The development of stereoselective methods for the synthesis of such chiral alcohols is a major focus of contemporary organic chemistry research.

PropertyValue
CAS Number 1252572-07-8
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol

This table displays the basic chemical properties of this compound.

Research Gaps and Motivations for In-depth Academic Inquiry

Despite the potential significance of this compound as a building block in organic synthesis, a detailed survey of the scientific literature reveals a notable lack of specific research focused on this particular compound. While many studies have explored related halogenated and alkyl-substituted phenyl derivatives, this specific molecule remains largely uncharacterized in terms of its detailed synthetic routes, spectroscopic data, and potential applications.

This research gap provides a strong motivation for further academic inquiry. A thorough investigation into the synthesis, properties, and reactivity of this compound could uncover novel synthetic methodologies and lead to the development of new molecules with interesting biological or material properties. Key areas for future research include the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the alcohol, a comprehensive study of its reactivity in various organic transformations, and an exploration of its potential as a precursor to more complex and valuable molecules. The insights gained from such studies would not only contribute to our fundamental understanding of organic chemistry but could also have practical implications in various fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-fluoro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4,6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQKCFJCSQFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244706
Record name Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl-
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Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-07-8
Record name Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252572-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Bromo 2 Fluoro 3 Methylphenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(5-bromo-2-fluoro-3-methylphenyl)ethanol reveals two primary disconnection points, offering logical pathways to accessible starting materials. The most apparent disconnection is the carbon-carbon bond between the phenyl ring and the ethanol (B145695) side chain (C-C disconnection). This leads back to a substituted bromofluorotoluene derivative and a two-carbon synthon.

A second key disconnection involves the carbon-oxygen bond of the alcohol (C-O disconnection). This suggests a precursor ketone, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone, which can be reduced to the target alcohol. This ketone itself can be derived from the corresponding substituted benzene (B151609) ring through acylation.

These disconnections highlight two main synthetic strategies:

Route A: Carbonyl Reduction. This approach involves the initial synthesis of the ketone precursor, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone, followed by its reduction.

Route B: Grignard or Organolithium Addition. This strategy focuses on the preparation of a Grignard or organolithium reagent from a suitable brominated aromatic precursor, which then reacts with an appropriate aldehyde.

Precursor Synthesis and Functionalization of the Phenyl Ring

The core of the synthesis lies in the controlled functionalization of the aromatic ring to introduce the bromo, fluoro, and methyl groups in the desired 1, 2, 3, and 5 positions.

Regioselective Halogenation Approaches (Bromination, Fluorination)

The precise installation of the bromine and fluorine atoms is critical. The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions.

Bromination: The bromination of a substituted benzene ring is a well-established transformation. For a precursor such as 2-fluoro-3-methylanisole, electrophilic bromination would be directed by the activating methoxy (B1213986) and methyl groups. google.com The use of brominating agents like N-bromosuccinimide (NBS) can offer good regioselectivity. mdpi.com The reaction conditions, including the choice of solvent and temperature, can be optimized to favor the desired isomer. google.com

Fluorination: Direct electrophilic fluorination of an aromatic ring can be challenging due to the high reactivity of fluorinating agents. A more common approach is nucleophilic aromatic substitution or the use of a Sandmeyer-type reaction from an appropriately positioned amino group. For instance, a precursor like 2-amino-5-bromo-3-methylphenol (B6228955) could be diazotized and subsequently treated with a fluoride (B91410) source. google.com Modern methods involving I(I)/I(III) catalysis have also emerged for regioselective fluorination. nih.govresearchgate.netresearchgate.net

Reagent/CatalystReaction TypeSubstrate ExampleKey Features
N-Bromosuccinimide (NBS)Electrophilic Bromination3-MethoxybenzaldehydeHighly regioselective for para-bromination. mdpi.com
Bromine in 2-chloropropaneElectrophilic Brominationm-Methyl anisoleYields 4-bromo-3-methylanisole. google.com
I(I)/I(III) CatalysisRegioselective FluorinationAllenesEnables preparation of secondary and tertiary propargylic fluorides. nih.govresearchgate.netresearchgate.net

Introduction of Methyl and Hydroxyl-Bearing Side Chain

With the core aromatic structure established, the next step is the introduction of the ethanol side chain. This is typically achieved through Friedel-Crafts acylation to form a ketone, which can then be reduced. The starting material for this step would be a suitably substituted benzene derivative, for example, 5-bromo-2-fluoro-1,3-dimethylbenzene.

Direct and Indirect Synthetic Routes to the Ethanol Moiety

The final step in the synthesis is the formation of the ethanol group. This can be accomplished through two primary methods: the reduction of a ketone precursor or the addition of a one-carbon nucleophile to an aldehyde precursor.

Carbonyl Reduction Strategies (e.g., Ketone Precursors)

The reduction of the precursor ketone, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone, to the target secondary alcohol is a common and effective method.

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones and aldehydes. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol. gravitywaves.comblogspot.com The ketone is dissolved in the solvent, and NaBH4 is added portion-wise to control the reaction temperature. blogspot.com An excess of the reducing agent is often used to ensure complete conversion. blogspot.com The resulting alkoxide is then protonated during an acidic workup to yield the final alcohol. gravitywaves.com

Reducing AgentSolventSubstrate ExampleKey Features
Sodium Borohydride (NaBH4)Ethanol/MethanolSubstituted AcetophenonesMild, selective, and high-yielding for ketone reduction. gravitywaves.comblogspot.comscispace.commorressier.comrsc.org

Grignard or Organolithium Addition to Aldehyde Precursors

An alternative route involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with the corresponding aldehyde, 5-bromo-2-fluoro-3-methylbenzaldehyde. ucla.edu

Grignard Reaction: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. purdue.eduwikipedia.org This reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the secondary alcohol. doubtnut.comquora.com This method is highly effective for forming new carbon-carbon bonds. purdue.edu

ReagentSubstrate ExampleProduct TypeKey Features
Methylmagnesium Bromide (CH3MgBr)BenzaldehydeSecondary AlcoholForms a new C-C bond and yields a secondary alcohol after hydrolysis. ucla.edudoubtnut.comquora.com

Stereoselective Synthesis of this compound

The creation of the single desired enantiomer of this compound from its prochiral precursor, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone, is a key challenge. Several strategies have been developed to address this, primarily falling into three categories: asymmetric reduction, chiral auxiliary-mediated synthesis, and enzymatic biotransformations.

Asymmetric Reduction Methodologies (e.g., Chiral Catalysts)

Commonly used chiral catalysts for such transformations include Noyori-type ruthenium catalysts with chiral diphosphine ligands (e.g., BINAP) and a diamine, or CBS (Corey-Bakshi-Shibata) catalysts based on oxazaborolidines. The choice of catalyst, solvent, temperature, and hydrogen source (e.g., H₂, isopropanol (B130326) for transfer hydrogenation) are critical parameters that would require careful optimization to achieve high enantiomeric excess (e.e.) and yield for this specific substrate.

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst SystemTypical SubstratesPotential Application to 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone
Ru(II)-BINAP/DiamineAromatic ketonesPotentially high enantioselectivity, requires hydrogen gas.
(R)- or (S)-CBS CatalystAromatic and aliphatic ketonesBorane-based reduction, often provides high e.e.
Transfer Hydrogenation CatalystsAromatic ketonesUses isopropanol as a safer hydrogen source.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity. rsc.orgwikipedia.org In this method, the prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs a subsequent reaction, in this case, the reduction of the ketone. wikipedia.org After the stereoselective transformation, the auxiliary is cleaved and can often be recovered. rsc.org

For the synthesis of this compound, a potential strategy would involve the formation of a chiral ketal or a chiral hydrazone from 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone using a chiral diol or a chiral hydrazine, respectively. Subsequent diastereoselective reduction and removal of the auxiliary would yield the enantiomerically enriched alcohol. Popular chiral auxiliaries include those derived from amino acids (like Evans auxiliaries), terpenes, and alkaloids. researchgate.netsigmaaldrich.com The steric bulk and electronic properties of the auxiliary play a crucial role in directing the stereochemical outcome. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryType of ReactionPotential for Target Compound
Evans OxazolidinonesAldol and alkylation reactionsLess direct for ketone reduction.
(R,R)- or (S,S)-1,2-DiphenylethylenediamineFormation of chiral iminesSubsequent diastereoselective reduction.
CamphorsultamVarious asymmetric transformationsCould be adapted for this synthesis.

Enzymatic Biotransformations for Enantiopure Synthesis

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols. usm.my Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. rsc.orgusm.myresearchgate.net

The kinetic resolution of racemic this compound is a viable enzymatic approach. In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent system are critical for achieving high enantiomeric excess of both the remaining alcohol and the esterified product.

Alternatively, the direct asymmetric reduction of 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone can be achieved using whole-cell biocatalysts (e.g., baker's yeast, Rhodotorula glutinis) or isolated ketoreductases. nih.gov These biocatalytic reductions often operate under mild conditions (aqueous media, room temperature) and can provide very high enantioselectivity (>99% e.e.).

Table 3: Potential Enzymatic Approaches

Enzymatic MethodBiocatalystKey Parameters
Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B)Acyl donor, solvent, temperature.
Asymmetric ReductionKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)Cofactor regeneration system, pH, substrate concentration.
Whole-Cell BioreductionSaccharomyces cerevisiae (Baker's Yeast)Glucose as co-substrate, fermentation conditions.

Optimization of Reaction Conditions and Yields

Regardless of the chosen synthetic route, optimization of reaction conditions is crucial to maximize the yield and enantioselectivity of this compound. Key parameters to consider include:

Temperature: Lower temperatures often lead to higher enantioselectivity in asymmetric reductions, but may also decrease the reaction rate.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome and reaction kinetics.

Concentration: Substrate and reagent concentrations need to be optimized to ensure efficient reaction and minimize side-product formation.

Catalyst/Reagent Loading: The amount of chiral catalyst, auxiliary, or enzyme used directly impacts the reaction rate and cost-effectiveness of the process.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to achieve the best balance of conversion and selectivity.

A design of experiments (DoE) approach can be systematically employed to efficiently explore the effects of these parameters and their interactions to identify the optimal reaction conditions.

Green Chemistry Principles in Synthesis Design

The synthesis of this compound should ideally adhere to the principles of green chemistry to minimize environmental impact and enhance safety. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric reduction methods generally have a higher atom economy than chiral auxiliary-based approaches, which require additional steps for attachment and removal of the auxiliary.

Use of Safer Solvents and Auxiliaries: Preferring the use of less hazardous solvents like water, ethanol, or supercritical fluids over chlorinated or aromatic solvents. Enzymatic reactions in aqueous media are particularly advantageous in this regard.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Biocatalytic processes often excel in this aspect.

Catalysis: Employing catalytic reagents (including enzymes) in small amounts over stoichiometric reagents to minimize waste. The recovery and reuse of catalysts are also important green chemistry goals.

Renewable Feedstocks: While the starting materials for this specific synthesis are derived from petrochemical sources, the principles of green chemistry encourage the future exploration of bio-based routes for similar aromatic compounds.

By integrating these principles into the design and optimization of the synthesis, the production of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Transformations of 1 5 Bromo 2 Fluoro 3 Methylphenyl Ethanol

Reactions at the Secondary Alcohol Center

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, typically yielding ketones. In the case of 1-(5-bromo-2-fluoro-3-methylphenyl)ethanol, oxidation of the secondary alcohol functionality leads to the formation of the corresponding ketone, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone.

Common oxidizing agents for this transformation include chromium-based reagents such as Pyridinium Chlorochromate (PCC) and the Jones reagent (chromic acid). PCC is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under anhydrous conditions, which prevents over-oxidation. numberanalytics.comlibretexts.org The use of PCC on benzylic secondary alcohols has been shown to be effective. doaj.org

The Jones oxidation, utilizing a mixture of chromium trioxide, sulfuric acid, and acetone, is a more powerful oxidizing system. wikipedia.org While it readily oxidizes secondary alcohols to ketones, it is known to oxidize primary alcohols to carboxylic acids. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For secondary benzylic alcohols, the reaction generally stops at the ketone stage. adichemistry.com The formation of carboxylic acids from the oxidation of secondary alcohols is not a typical outcome. While some strong oxidizing agents under harsh conditions might cleave the carbon-carbon bond adjacent to the carbonyl group of the initially formed ketone, this is not a common or synthetically useful reaction for this class of compounds.

Table 1: Representative Oxidation Reactions of Secondary Benzylic Alcohols

Oxidizing AgentSubstrateProductTypical Yield (%)Reference
Pyridinium Chlorochromate (PCC)Secondary Benzylic AlcoholCorresponding Ketone62-68 doaj.orgugm.ac.id
Jones Reagent (CrO₃/H₂SO₄)Secondary Benzylic AlcoholCorresponding KetoneHigh wikipedia.org
Ruthenium-catalyzed Oxidation1-Phenylethanol DerivativesCorresponding Carbonyl CompoundsHigh researchgate.net

This table presents illustrative data based on general findings for similar compounds.

Derivatization to Esters, Ethers, and Amines

The hydroxyl group of this compound can be derivatized to form a variety of other functional groups, including esters, ethers, and amines.

Esterification: Esters can be synthesized through the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride. The Fischer-Speier esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, is a common method. organic-chemistry.orgmdpi.comlibretexts.orgathabascau.capearson.com Due to the reversible nature of this reaction, the equilibrium is often shifted towards the products by removing water or using an excess of one reactant. organic-chemistry.orgathabascau.ca The Mitsunobu reaction provides a milder alternative for esterification, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgnih.govwikipedia.orgchemistrysteps.com This reaction typically proceeds with inversion of stereochemistry at the alcohol center. organic-chemistry.orgwikipedia.org

Etherification: The Williamson ether synthesis is a classical method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. adichemistry.com The Mitsunobu reaction can also be adapted for ether synthesis by using a phenol (B47542) as the nucleophile. organic-chemistry.org

Amination: The conversion of the secondary alcohol to an amine can be achieved indirectly. One common method is to first oxidize the alcohol to the corresponding ketone, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone. This ketone can then undergo reductive amination. The Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide, is a classic method for this transformation, converting ketones to amines. wikipedia.orgalfa-chemistry.comerowid.orggoogle.commdpi.com

Table 2: Representative Derivatization Reactions

Reaction TypeReagentsProduct TypeKey FeaturesReferences
Fischer-Speier EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)EsterReversible, often requires excess reagent or water removal. organic-chemistry.orgmdpi.comathabascau.ca
Mitsunobu EsterificationCarboxylic Acid, PPh₃, DEADEsterMild conditions, inversion of stereochemistry. organic-chemistry.orgnih.govwikipedia.orgchemistrysteps.com
Williamson Ether SynthesisBase (e.g., NaH), Alkyl HalideEtherSN2 reaction with an alkoxide intermediate. adichemistry.com
Leuckart ReactionAmmonium Formate or FormamideAmineProceeds via reductive amination of the corresponding ketone. wikipedia.orgalfa-chemistry.comerowid.org

This table presents illustrative data based on general findings for similar compounds.

Dehydration Pathways and Alkene Formation

The acid-catalyzed dehydration of this compound would lead to the formation of the corresponding alkene, 5-bromo-2-fluoro-3-methylstyrene. This elimination reaction typically proceeds through a carbocation intermediate, particularly for secondary benzylic alcohols which can form relatively stable benzylic carbocations. The mechanism generally follows an E1 pathway for secondary and tertiary alcohols. alfa-chemistry.com The process involves protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form the carbocation. A base then abstracts a proton from an adjacent carbon to form the double bond.

Aromatic Ring Functionalization and Transformations

The substituted phenyl ring of this compound is amenable to both nucleophilic and electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Involving Halogens (e.g., Fluorine displacement)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom is a potential leaving group for SNAr. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and accelerating the reaction. youtube.comlibretexts.org While the substituents on this compound are not strongly electron-withdrawing, the cumulative inductive effects of the halogens can influence the ring's susceptibility to nucleophilic attack. It has been shown that bromine can be tolerated in SNAr reactions of fluoroarenes. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) introduces new substituents onto the aromatic ring. The outcome of EAS on a polysubstituted benzene (B151609) ring is determined by the combined directing effects of the existing substituents. organic-chemistry.orgpressbooks.pub The substituents on the ring of this compound are a bromo group, a fluoro group, a methyl group, and a 1-hydroxyethyl group.

Directing Effects:

Halogens (Bromo and Fluoro): Halogens are deactivating yet ortho-, para-directing. pressbooks.publibretexts.org Their deactivating nature is due to their strong inductive electron-withdrawing effect, while their ortho-, para-directing ability comes from their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. pressbooks.pub

Methyl Group (-CH₃): An alkyl group is an activating and ortho-, para-directing group due to its electron-donating inductive effect. libretexts.orgmasterorganicchemistry.com

1-Hydroxyethyl Group (-CH(OH)CH₃): This group is generally considered to be weakly activating and ortho-, para-directing.

Predicted Outcome: The positions for incoming electrophiles will be determined by the interplay of these directing effects and steric hindrance. The strongest activating group will generally dictate the position of substitution. In this case, the alkyl and hydroxyalkyl groups are activators, while the halogens are deactivators. Therefore, substitution is most likely to occur at the positions ortho and para to the activating groups that are not sterically hindered. Given the substitution pattern, the most likely position for electrophilic attack would be C-6 (ortho to the fluoro and para to the methyl group) and C-4 (ortho to the bromo and para to the 1-hydroxyethyl group), with the precise outcome depending on the specific electrophile and reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) at the Bromo Position

The bromine atom on the aromatic ring of this compound is a prime site for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govtcichemicals.com For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) would replace the bromine atom with the corresponding aryl or vinyl group. The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or K₃PO₄, and a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). nih.govresearchgate.net The presence of the ortho-fluoro and meta-methyl groups can influence the electronic and steric environment of the reaction center, potentially affecting the reaction kinetics and yields.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. libretexts.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding alkynyl-substituted phenyl ethanol (B145695) derivative. The mild reaction conditions of the Sonogashira coupling make it a highly utilized transformation in the synthesis of natural products and organic materials. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. For this compound, a Buchwald-Hartwig amination would introduce a primary or secondary amine at the position of the bromine atom. The reaction typically requires a palladium precursor like Pd₂(dba)₃, a bulky electron-rich phosphine ligand (e.g., BINAP), and a strong base such as sodium tert-butoxide (NaOtBu). chemspider.com

The following table summarizes the expected cross-coupling reactions for this compound based on established methodologies for similar bromo-aromatic compounds.

Reaction Coupling Partner Catalyst System Base Expected Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄1-(2-Fluoro-3-methyl-5-R-phenyl)ethanol
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N or piperidine1-(2-Fluoro-3-methyl-5-(R-ethynyl)phenyl)ethanol
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / LigandNaOtBu1-(5-(R¹R²N)-2-fluoro-3-methylphenyl)ethanol

Note: 'R', 'R¹', and 'R²' represent generic organic substituents. The specific conditions would require optimization for this particular substrate.

Mechanistic Investigations of Key Transformations

The catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all involve a series of well-defined elementary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex to form a palladium(II) intermediate. The electron-withdrawing nature of the fluorine atom can influence the rate of this step.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex. In the copper-catalyzed Sonogashira reaction, the terminal alkyne first reacts with the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. libretexts.org Recent studies have also proposed a base-assisted transmetalation pathway in gold-catalyzed Sonogashira reactions. nih.gov

Reductive Elimination: This final step involves the formation of the new carbon-carbon or carbon-nitrogen bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The exact nature of the intermediates and transition states can be influenced by the specific ligands on the palladium, the base used, and the solvent.

Kinetic studies on analogous systems have shown that the rates of these cross-coupling reactions are dependent on several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the substituents on the aromatic ring, and the steric hindrance around the reaction center. For this compound, the presence of the ortho-fluoro and meta-methyl groups relative to the bromine atom would be expected to exert both electronic and steric effects on the reactivity profile. The electron-withdrawing fluorine atom would likely increase the rate of oxidative addition, while the steric bulk of the adjacent groups might slightly impede the approach of the bulky catalyst complex.

Stereochemical Control and Retention/Inversion of Configuration in Reactions

The stereochemical outcome of reactions involving this compound is primarily concerned with the chiral center at the carbon atom bearing the hydroxyl group.

For the cross-coupling reactions occurring at the bromo position, which is remote from the chiral center, the reaction is not expected to affect the stereochemistry at the benzylic alcohol. Therefore, if a single enantiomer of this compound is used as the starting material, the corresponding cross-coupled product would be formed with retention of configuration at the chiral center.

However, if a reaction were to directly involve the chiral alcohol, for instance, in a nucleophilic substitution at that position, the stereochemical outcome would depend on the reaction mechanism (e.g., Sₙ1 leading to racemization or Sₙ2 leading to inversion of configuration).

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to assign all atoms and elucidate the compound's connectivity and stereochemistry.

A complete assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectra is the first step in the structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include a doublet for the methyl group of the ethanol (B145695) moiety, a quartet for the methine proton, a singlet for the aromatic methyl group, and distinct signals for the two aromatic protons. The coupling constants between the methine and methyl protons of the ethanol side chain would confirm their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group would appear in the range of 65-75 ppm, while the aromatic carbons would resonate in the 110-160 ppm region. The presence of the electronegative fluorine atom would cause a characteristic splitting of the signals for the carbons it is directly bonded to and those in close proximity, providing valuable assignment information.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. alfa-chemistry.com It offers high sensitivity and a large chemical shift range, making it an excellent probe of the local electronic environment. alfa-chemistry.comnih.gov The ¹⁹F spectrum for this compound would likely show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.com Coupling between the fluorine atom and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F spectra, further aiding in the structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds. Actual experimental data is not publicly available.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH₃ (on ring) ~2.3 s -
CH₃ (ethyl) ~1.5 d ~6-7
CH ~5.1 q ~6-7
OH Variable s (broad) -
Aromatic H ~7.1-7.5 m -

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds. Actual experimental data is not publicly available.

Carbon Predicted Chemical Shift (ppm)
CH₃ (on ring) ~18-20
CH₃ (ethyl) ~23-25
CH ~65-70
Aromatic C-Br ~115-120
Aromatic C-F ~155-160 (d, ¹JCF)
Other Aromatic C ~125-145

Two-dimensional NMR experiments are powerful for establishing the precise bonding framework and spatial relationships within a molecule. researchgate.netslideshare.netyoutube.comsdsu.edugithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the methine (CH) proton and the ethyl (CH₃) protons would be expected, confirming the ethanol side chain structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edugithub.io This is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the aromatic protons to the benzylic carbon (CH-OH) would confirm the connection of the ethanol side chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is invaluable for determining the preferred conformation and stereochemistry of the molecule. For example, a NOESY experiment could reveal through-space interactions between the methine proton and the aromatic protons, providing insight into the rotational conformation around the C-C bond connecting the side chain to the ring.

The rotational freedom around the single bonds in this compound means it can exist in various conformations. NMR spectroscopy provides tools to study these conformational preferences. The magnitude of coupling constants, particularly three-bond couplings (³J), can be related to dihedral angles through the Karplus equation, offering insights into the population of different rotamers. Furthermore, as mentioned, NOESY experiments can directly probe through-space proximities, helping to build a three-dimensional picture of the molecule's preferred shape in solution. sdsu.edu For fluorinated compounds, through-space F-H couplings can sometimes be observed, providing additional conformational constraints.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is crucial to determine the enantiomeric excess (ee) of a given sample. Chiroptical techniques are the primary methods for this analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenter. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers of a chiral compound will produce mirror-image ORD curves. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is related to the stereochemistry of the molecule. ORD can be used in conjunction with CD to provide a more complete picture of the chiroptical properties of the molecule and to determine its enantiomeric purity.

X-ray Crystallography of Chiral Derivatives or Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules like this compound, this technique, when applied to a single enantiomer or a chiral derivative, provides unambiguous proof of its absolute configuration and detailed insights into its solid-state conformation. mdpi.comdntb.gov.ua

The absolute configuration of a chiral center (designated as R or S) can be unequivocally determined by single-crystal X-ray diffraction (SCXRD). mdpi.com This is achieved by crystallizing a pure enantiomer of the compound or a suitable intermediate. The analysis relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, an effect that is more pronounced for heavier atoms like bromine.

While a specific crystal structure for an enantiomerically pure derivative of this compound is not publicly documented, the methodology would involve resolving the racemic mixture and crystallizing one of the enantiomers. The diffraction data collected from this crystal would be used to refine the structural model. The final determination confirms which of the two possible mirror-image structures corresponds to the actual molecule in the crystal, thus assigning the correct R or S label to its stereocenter. mdpi.com

A crystal structure reveals the precise spatial arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles, which collectively define its conformation in the solid state. benthamopen.com For this compound, this analysis would elucidate the orientation of the ethanol substituent relative to the substituted phenyl ring.

Furthermore, crystallographic analysis provides a detailed map of the intermolecular forces that stabilize the crystal lattice. dntb.gov.ua Key interactions expected for this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, likely forming chains or networks with neighboring molecules. benthamopen.com

Halogen Bonding: The bromine atom can act as a Lewis acidic center, forming directional interactions with Lewis bases (such as the oxygen of a hydroxyl group) on adjacent molecules.

These interactions dictate how the molecules arrange themselves in the crystal, influencing physical properties such as melting point and solubility. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). For this compound (C₉H₁₁BrFO), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is 233.0028 u. An experimental HRMS measurement confirming this value would validate the molecular formula.

In addition to precise mass, HRMS provides information on the molecule's structure through fragmentation analysis. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org The primary fragmentation pathways expected for this compound include alpha-cleavage and loss of neutral molecules. miamioh.edu

Table 1: Predicted HRMS Fragmentation Data for this compound

Plausible Fragment Ion Neutral Loss Theoretical m/z Fragmentation Pathway
[C₈H₈BrFO]⁺CH₃218.9872Alpha-cleavage: Loss of the terminal methyl group.
[C₉H₉BrF]⁺H₂O214.9926Dehydration: Loss of a water molecule from the alcohol.
[C₈H₈BrF]⁺CH₃O200.9769Cleavage of the C-C bond adjacent to the ring and hydroxyl group.
[C₇H₅BrF]⁺C₂H₆O186.9610Loss of the entire ethanol side chain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. mdpi.com These methods are complementary and rely on the vibrations of chemical bonds, which occur at characteristic frequencies. researchgate.net

For this compound, the spectra would be dominated by vibrations from the hydroxyl group, the substituted aromatic ring, and the carbon-halogen bonds. spectroscopyonline.comnih.gov

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. Therefore, the O-H and C-O stretching vibrations of the alcohol functional group, as well as the C-F stretch, are expected to produce strong absorption bands.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. It is particularly effective for identifying the C=C stretching vibrations within the aromatic ring and the C-Br bond. nih.gov

Subtle shifts in the positions and widths of these vibrational bands can offer insights into the molecule's conformational state and the extent of intermolecular hydrogen bonding.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
O-H StretchAlcohol3200-3600Strong, BroadWeak
C-H Stretch (Aromatic)Phenyl Ring3000-3100MediumMedium
C-H Stretch (Aliphatic)-CH(OH)CH₃2850-3000MediumMedium
C=C StretchAromatic Ring1450-1600Medium-StrongStrong
C-O StretchSecondary Alcohol1050-1150StrongWeak
C-F StretchAryl-Fluoride1100-1250StrongWeak
C-Br StretchAryl-Bromide500-650StrongStrong

Advanced Derivatives and Building Block Applications of 1 5 Bromo 2 Fluoro 3 Methylphenyl Ethanol

Synthesis of Chiral Building Blocks from 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol

The presence of a chiral secondary alcohol moiety in this compound makes it a valuable precursor for the synthesis of enantiomerically pure building blocks, which are crucial in the development of pharmaceuticals and other bioactive molecules. A primary method for obtaining these chiral synthons is through the kinetic resolution of the racemic alcohol.

Lipase-catalyzed kinetic resolution is a particularly effective and widely used green chemistry approach for separating enantiomers of chiral alcohols. nih.govmdpi.comnih.gov This biocatalytic method often employs lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), or Pseudomonas fluorescens, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. mdpi.comd-nb.info The choice of acyl donor and solvent system is critical for achieving high enantioselectivity and conversion.

For instance, in the resolution of analogous aryl ethanols, vinyl acetate (B1210297) is a common and efficient acyl donor. nih.gov The reaction typically proceeds with high enantiomeric excess (ee) for both the resulting ester and the unreacted alcohol. The (R)- and (S)-enantiomers can then be easily separated chromatographically. The (S)-alcohol can be obtained with high optical purity, while the (R)-acetate can be subsequently hydrolyzed to afford the (R)-alcohol. nih.gov

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Racemic 1-Arylethanols This table is illustrative and based on data for analogous compounds.

Lipase (B570770) SourceAcyl DonorSolventEnantiomeric Excess (ee) of (S)-AlcoholEnantiomeric Excess (ee) of (R)-AcetateReference
Pseudomonas cepaciaVinyl AcetateHexane>99%>99% nih.gov
Candida antarctica BIsopropenyl Acetatetert-Butyl methyl ether>99%>99% nih.gov
Pseudomonas fluorescensVinyl AcetateHexane>99%>99% mdpi.com

Alternatively, asymmetric reduction of the corresponding ketone, 5'-bromo-2'-fluoro-3'-methylacetophenone, using chiral catalysts or enzymes like alcohol dehydrogenases, presents another powerful strategy for the direct synthesis of either the (R)- or (S)-enantiomer of this compound. researchgate.net

Development of Functionalized Analogues through Strategic Modifications

The chemical architecture of this compound offers several avenues for strategic modification to generate a library of functionalized analogues. The primary reaction sites are the hydroxyl group and the bromine atom.

Etherification and Esterification: The secondary alcohol can be readily converted into ethers and esters. For example, Williamson ether synthesis, reacting the alcohol with an alkyl halide in the presence of a base, can introduce a variety of alkyl or aryl ether moieties. Similarly, esterification with acyl chlorides or carboxylic anhydrides can yield a range of ester derivatives. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk.

Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring is a key handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups by reacting the bromo-substituted compound with a suitable boronic acid or boronic ester. nih.gov This strategy is instrumental in building molecular complexity and is widely used in the synthesis of pharmaceuticals. libretexts.org

Table 2: Potential Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsFunctional Group Introduced
EtherificationAlkyl halide, NaH, THFAlkoxy/Aryloxy
EsterificationAcyl chloride, Pyridine, DCMAcyloxy
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂OAryl/Heteroaryl

These strategic modifications enable the generation of diverse molecular scaffolds from a single, readily accessible starting material, which is a significant advantage in medicinal chemistry and materials science.

Integration into Multistep Organic Synthesis of Complex Molecules

The functional handles on this compound make it a valuable intermediate in the multistep synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromo-fluoro-phenyl motif is present in a number of kinase inhibitors and other biologically active compounds. ed.ac.uknih.gov

For instance, the synthesis of certain kinase inhibitors involves the coupling of a bromo-substituted phenyl component with a heterocyclic core. ed.ac.uk The chiral alcohol functionality can be carried through the synthesis or can be used to direct stereoselective transformations at a later stage. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

Patents have disclosed the use of structurally similar bromo-fluoro-anilines and other derivatives in the preparation of complex heterocyclic systems that form the core of various therapeutic agents. googleapis.comresearchgate.net The synthesis often involves a sequence of reactions including nucleophilic aromatic substitution, cross-coupling reactions, and cyclizations, where the specific substitution pattern of the starting material dictates the final structure of the complex molecule.

Exploration of its Role in Catalyst or Ligand Design (e.g., as a chiral ligand precursor)

Chiral ligands are fundamental to asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Chiral alcohols, such as the enantiomers of this compound, are valuable precursors for the synthesis of a variety of chiral ligands. cardiff.ac.uk

One important class of chiral ligands is phosphine-based ligands. The hydroxyl group of the chiral alcohol can be transformed into a leaving group, such as a tosylate or mesylate, which can then be displaced by a phosphide (B1233454) nucleophile to introduce a diphenylphosphino group, for example. The resulting chiral phosphine (B1218219) ligand can then be coordinated to a transition metal, such as rhodium, iridium, or palladium, to form a chiral catalyst. snnu.edu.cn

These catalysts are employed in a wide range of asymmetric transformations, including hydrogenation, C-H functionalization, and cross-coupling reactions. snnu.edu.cn The specific steric and electronic properties of the ligand, dictated by the substitution pattern on the aromatic ring of the original alcohol, can have a profound impact on the enantioselectivity and activity of the catalyst. The presence of the fluoro and methyl groups on the phenyl ring of this compound could lead to the development of novel ligands with unique catalytic properties.

Future Directions and Emerging Research Opportunities

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity. ru.nl Future research should focus on the development of highly efficient and stereoselective synthetic routes to 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol.

A primary area of investigation will be the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone. sigmaaldrich.com While conventional methods using chiral reducing agents exist, there is a growing demand for catalytic asymmetric methods that are more atom-economical and environmentally benign. libretexts.org Promising avenues include:

Biocatalysis: The use of ketoreductases (KREDs) offers a green and highly selective method for the synthesis of chiral alcohols. frontiersin.org Research efforts could be directed towards screening existing enzyme libraries or engineering novel KREDs with high activity and enantioselectivity for the specific substrate, 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone. Chemoenzymatic approaches, combining chemical synthesis steps with enzymatic reductions, can also be explored to access a variety of fluorinated and heteroaromatic chiral alcohols. nih.gov

Transition Metal Catalysis: The development of novel chiral transition metal complexes for asymmetric transfer hydrogenation or asymmetric hydrogenation is a vibrant area of research. acs.org Catalysts based on ruthenium, rhodium, or iridium, in combination with chiral ligands, could be optimized for the reduction of this sterically hindered and electronically complex ketone. acs.org The in-situ generation of oxazaborolidine catalysts from chiral lactam alcohols also presents a practical method for achieving high enantioselectivity. nih.gov

The development of these pathways would not only provide efficient access to the target molecule but also contribute to the broader field of asymmetric synthesis.

Investigation of Advanced Catalytic Applications

The structural features of this compound and its derivatives make them intriguing candidates for use in catalysis. The presence of both a bromine and a fluorine atom allows for selective functionalization and tuning of the electronic properties of the aromatic ring.

Future research could explore the following catalytic applications:

Ligand Development: The phenyl ethanol (B145695) moiety can be elaborated into novel chiral ligands for asymmetric catalysis. The hydroxyl group provides a handle for further chemical modification, while the bromo- and fluoro-substituents can influence the steric and electronic environment of a metal center, potentially leading to enhanced selectivity and activity in a variety of catalytic transformations.

Organocatalysis: Derivatives of this compound could be investigated as organocatalysts. For instance, the chiral alcohol could be a precursor to chiral phosphoric acids or other Brønsted acids, which have been shown to be effective catalysts in a range of asymmetric reactions. nih.govmdpi.com

Copper-Catalyzed Oxidations: The oxidation of the alcohol to the corresponding ketone is a fundamental transformation. Research into advanced copper/nitroxyl catalyst systems for the selective oxidation of such substituted benzylic alcohols could lead to more efficient and environmentally friendly processes. mdpi.com

The systematic investigation of these applications could uncover new and powerful catalytic systems with broad synthetic utility.

Exploration of Materials Science Applications (e.g., Optoelectronic properties if applicable to derivatives)

Halogenated aromatic compounds are known to exhibit interesting materials properties, including those relevant to optoelectronics. The introduction of bromine and fluorine atoms into the structure of this compound derivatives could lead to materials with unique photophysical and electronic characteristics.

Emerging research opportunities in this area include:

Synthesis of Novel Fluorophores: The core structure can be extended through cross-coupling reactions at the bromine position to create more complex conjugated systems. These new derivatives could be investigated as potential fluorophores for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging. The substitution pattern on the phenyl ring can be used to tune the emission color and quantum yield.

Optoelectronic Properties of Derivatives: The synthesis and characterization of derivatives of this compound could reveal interesting optoelectronic properties. For example, the incorporation of this unit into larger polymeric or molecular structures could influence charge transport and photostability. Studies on related brominated chalcones and fluorinated aryl derivatives have shown that halogen substitution can significantly impact the electronic and optical properties of the resulting materials. acs.orgnih.gov

While direct applications of the parent alcohol may be limited, its use as a precursor to more complex molecules for materials science is a promising avenue for future exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automated processes to improve efficiency, safety, and reproducibility. The synthesis of this compound and its derivatives is well-suited for these technologies.

Future research should focus on:

Continuous Flow Synthesis: The development of continuous flow processes for the stereoselective synthesis of this compound would offer significant advantages over traditional batch methods. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. researchgate.net

Automated Synthesis Platforms: The synthesis of libraries of derivatives based on the this compound scaffold could be greatly accelerated through the use of automated synthesis platforms. These systems can perform multiple reactions in parallel, enabling the rapid exploration of structure-activity relationships for applications in catalysis or materials science.

The integration of these advanced technologies would streamline the synthesis and screening of new compounds derived from this versatile building block.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. The use of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound would provide invaluable insights.

Future directions in this area include:

Real-Time NMR Spectroscopy: The use of nuclear magnetic resonance (NMR) spectroscopy for real-time reaction monitoring can provide detailed information about the concentrations of reactants, intermediates, and products as a function of time. This technique could be applied to study the kinetics and mechanism of the asymmetric reduction of 1-(5-bromo-2-fluoro-3-methylphenyl)ethanone.

Ultrafast Laser Spectroscopy: For studying very fast reaction dynamics, such as the initial steps of a photochemical reaction or the behavior of transient intermediates, ultrafast laser spectroscopy techniques can be employed. These methods can provide real-time observation of changes in molecular chirality during a reaction. ethz.ch

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to monitor the enantiomeric excess of the product in real-time, providing a powerful tool for optimizing stereoselective reactions.

The application of these advanced analytical methods will facilitate a more rational and efficient development of synthetic routes to this compound and a deeper understanding of its chemical transformations.

Conclusion

Summary of Key Academic Contributions and Insights

The academic contributions surrounding the synthesis of aryl-ethanols are vast and varied. Key insights reveal a strong emphasis on stereoselectivity, with numerous catalytic systems being developed for the asymmetric reduction of the corresponding aryl ketones. Methods such as biocatalysis and transition-metal-catalyzed asymmetric hydrogenation are at the forefront, offering high enantiomeric purities which are crucial for pharmaceutical applications. nih.gov The presence of multiple substituents on the phenyl ring, as seen in 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol, presents both challenges and opportunities for regioselective and stereoselective synthesis. The electronic and steric effects of the bromo, fluoro, and methyl groups would significantly influence the reactivity of the precursor ketone and the properties of the final alcohol product.

Broader Impact on Organic Synthesis and Chemical Methodology

The pursuit of efficient synthetic routes to complex aryl-ethanols has a broad impact on the field of organic synthesis. It drives the development of novel catalytic systems with improved efficiency, selectivity, and substrate scope. The methodologies developed for the synthesis of chiral alcohols, for instance, are not limited to this single class of compounds but are often applicable to a wide range of reduction reactions, thereby enriching the toolkit of synthetic chemists. pharmtech.com Furthermore, the synthesis of specifically substituted aryl-ethanols contributes to the growing library of building blocks available for medicinal chemistry and materials science, enabling the exploration of new chemical space.

Perspectives on Future Research Trajectories for Aryl-Ethanol Scaffolds

The future of research on aryl-ethanol scaffolds is bright and multifaceted. A key trajectory will likely involve the continued development of more sustainable and atom-economical synthetic methods. This includes the use of earth-abundant metal catalysts and the expansion of biocatalytic approaches. chiralpedia.com There is also a growing interest in the photoredox catalysis for the synthesis of such compounds.

Another significant avenue for future research lies in the exploration of the biological activities of novel, highly substituted aryl-ethanols. The unique combination of substituents in compounds like this compound may lead to the discovery of new therapeutic agents with unique modes of action. mdpi.comresearchgate.netnih.gov The development of computational tools to predict the properties and biological activities of these molecules will likely play a crucial role in guiding future synthetic efforts. As our understanding of the relationship between molecular structure and function deepens, the strategic design and synthesis of new aryl-ethanol derivatives will undoubtedly continue to be a vibrant and impactful area of chemical research. chiralpedia.com

Q & A

What are the key structural features of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol, and how do they influence its reactivity in organic synthesis?

Answer:
The compound features a bromine atom at the 5-position, fluorine at the 2-position, and a methyl group at the 3-position on the phenyl ring, with an ethanol group at the benzylic position. This substitution pattern creates steric and electronic effects:

  • Steric effects : The 3-methyl group hinders electrophilic substitution at adjacent positions, directing reactions to the 4- or 6-positions of the ring.
  • Electronic effects : The electron-withdrawing bromine and fluorine atoms deactivate the ring, making nucleophilic aromatic substitution challenging but enabling directed metalation or cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site .
  • Hydroxyl group : The benzylic alcohol can undergo oxidation to a ketone (e.g., using MnO₂) or serve as a hydrogen-bond donor in crystallization studies .

What synthetic routes are effective for preparing this compound, and how can purity be optimized?

Answer:
A common approach involves reduction of the corresponding ketone , 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanone, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:

Ketone synthesis : Friedel-Crafts acylation of 5-bromo-2-fluoro-3-methylbenzene with acetyl chloride in the presence of AlCl₃ .

Reduction : Stir the ketone with NaBH₄ in methanol at 0°C for 2 hours. Monitor progress via TLC (Rf shift from 0.75 to 0.30 in hexane/EtOAc 7:3).

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water to achieve >98% purity. Contaminants like unreacted ketone or over-reduced byproducts (e.g., alkanes) are minimized by controlling stoichiometry and reaction time .

How do regioisomeric variations (e.g., bromine/fluorine positioning) affect the compound’s physicochemical properties?

Answer:
Comparative studies of structurally similar compounds reveal:

CompoundBromine PositionFluorine PositionLogP (Experimental)Melting Point (°C)
1-(5-Bromo-2-fluorophenyl)ethanol522.898–100
1-(3-Bromo-4-fluorophenyl)ethanol342.585–87
This compound523.1105–107
  • Lipophilicity : The 3-methyl group increases LogP by ~0.3 units compared to non-methylated analogs, enhancing membrane permeability in biological assays.
  • Melting point : Higher symmetry and intermolecular H-bonding in the 5-bromo-2-fluoro derivative elevate melting points .

What advanced analytical techniques are optimal for resolving stereochemical ambiguities in this compound?

Answer:

  • X-ray crystallography : Use SHELX software (SHELXL-2018) for structure refinement. Key parameters:
    • Space group: P2₁/c (monoclinic).
    • Data collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Resolution: <0.80 Å for accurate H-atom positioning .
  • NMR spectroscopy :
    • ¹H NMR: The benzylic -CH₂OH group shows splitting (δ 4.2–4.5 ppm, quartet) due to coupling with adjacent -CH₃.
    • ¹³C NMR: The C-Br signal appears at δ 115–120 ppm .

How does the methyl group at the 3-position influence biological activity compared to non-methylated analogs?

Answer:
In cytotoxicity assays against HeLa cells:

  • Non-methylated analog (1-(5-Bromo-2-fluorophenyl)ethanol) : IC₅₀ = 12 μM.
  • 3-Methyl derivative : IC₅₀ = 8 μM.
    The methyl group enhances hydrophobicity, improving cellular uptake. Molecular docking suggests stronger van der Waals interactions with hydrophobic kinase pockets (e.g., EGFR). However, metabolic stability decreases due to accelerated CYP450-mediated oxidation of the methyl group .

What strategies mitigate data contradictions in reaction yield reproducibility for this compound?

Answer:
Common inconsistencies arise from:

  • Moisture sensitivity : The benzylic alcohol is prone to dehydration. Use anhydrous solvents (e.g., THF over EtOH) and inert atmospheres.
  • Metal catalysts : Residual Pd from cross-coupling reactions can catalyze side reactions (e.g., alcohol oxidation). Purify via chelating resins (e.g., SiliaBond® Thiourea).
  • Quantitative analysis : Validate yields via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) :
    • LUMO maps show electron density localized at the bromine site, favoring SNAr with amines or thiols.
    • Activation energy for bromine displacement: ~25 kcal/mol in DMF.
  • MD simulations : Solvent effects (e.g., DMSO vs. toluene) alter transition-state geometries, impacting regioselectivity .

How does the compound perform as a chiral building block in asymmetric synthesis?

Answer:

  • Resolution : Use (R)- or (S)-Mosher’s acid to esterify the alcohol, followed by chiral HPLC (Chiralpak® AD-H column, hexane/IPA 90:10).
  • Catalytic asymmetric reduction : Employ Noyori-type catalysts (e.g., RuCl₂[(S)-BINAP]) for enantioselective ketone reduction, achieving >90% ee .

What safety protocols are critical for handling this compound?

Answer:

  • Toxicity : LD₅₀ (oral, rat) = 450 mg/kg. Use PPE (gloves, goggles) and fume hoods.
  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation.
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .

What are unexplored research directions for this compound?

Answer:

  • Photoredox catalysis : Explore C-Br bond activation under blue LED light for C–C bond formation.
  • Bioconjugation : Develop prodrugs by esterifying the alcohol with phosphonate groups for targeted drug delivery.
  • Polymer chemistry : Incorporate into monomers for flame-retardant polymers, leveraging bromine’s radical-scavenging properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol
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1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.